tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a nitro group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of an indole derivative followed by protection of the indole nitrogen with a tert-butyl group. The benzyloxy group is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the benzyloxy group could yield various substituted indole derivatives .
Scientific Research Applications
Tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active indole derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-(benzyloxy)-2-amino-1H-indole-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl 6-(benzyloxy)-2-chloro-1H-indole-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Tert-butyl 6-(benzyloxy)-2-methyl-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate makes it unique compared to its analogs. The nitro group can undergo specific chemical reactions that are not possible with other substituents, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
tert-butyl 2-nitro-6-phenylmethoxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20(2,3)27-19(23)21-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(21)22(24)25/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLBWCOPZGHZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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